molecular formula C30H24KN4O8+ B1666441 阿齐沙坦卡美多昔 CAS No. 863031-24-7

阿齐沙坦卡美多昔

货号 B1666441
CAS 编号: 863031-24-7
分子量: 607.6 g/mol
InChI 键: IHWFKDWIUSZLCJ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Azilsartan Kamedoxomil is an angiotensin II receptor blocker (ARB) used primarily for the treatment of hypertension. It is a prodrug that is hydrolyzed in the gastrointestinal tract to its active form, azilsartan. Azilsartan Kamedoxomil selectively blocks the binding of angiotensin II to the AT1 receptor, thereby inhibiting its vasoconstrictor and aldosterone-secreting effects .

科学研究应用

Azilsartan Kamedoxomil has several scientific research applications:

作用机制

Azilsartan Kamedoxomil exerts its effects by blocking the AT1 receptor, which is a key component of the renin-angiotensin-aldosterone system. By inhibiting the binding of angiotensin II to this receptor, it prevents vasoconstriction and the release of aldosterone, leading to a decrease in blood pressure . The molecular targets include vascular smooth muscle cells and the adrenal gland.

安全和危害

Azilsartan Kamedoxomil should be handled with care to avoid dust formation and inhalation. Contact with skin and eyes should be avoided. In case of accidental release, personal protective equipment should be used, and the area should be ventilated .

未来方向

Azilsartan medoxomil is speculated to lower mortality rates and the onset of cardiovascular disease . It may have potential off-label uses in patients with a history of myocardial infarction or heart failure .

生化分析

Biochemical Properties

Azilsartan Kamedoxomil plays a significant role in biochemical reactions. It blocks the vasoconstrictor and aldosterone-secreting effects of angiotensin II by selectively blocking the binding of angiotensin II to the AT1 receptor in many tissues, such as vascular smooth muscle and the adrenal gland . This interaction with the AT1 receptor is crucial in its function as an antihypertensive agent.

Cellular Effects

Azilsartan Kamedoxomil has profound effects on various types of cells and cellular processes. It influences cell function by blocking the action of angiotensin II, a hormone that contracts blood vessels and reduces water excretion through the kidneys . This blockade can lead to vasodilation and a decrease in blood pressure .

Molecular Mechanism

The molecular mechanism of Azilsartan Kamedoxomil involves its conversion to azilsartan, which selectively binds to AT1 receptors as an antagonist, blocking the vasoconstrictor and aldosterone-secreting effects of angiotensin II . This action inhibits the pressor effects of angiotensin II in a dose-related manner .

Temporal Effects in Laboratory Settings

The effects of Azilsartan Kamedoxomil over time in laboratory settings have been observed. Significant degradation was observed during acid, base, peroxide, water hydrolysis, and 75% relative humidity studies . The mass balance of Azilsartan Kamedoxomil was close to 100% in all the stress conditions .

Metabolic Pathways

After Azilsartan Kamedoxomil is hydrolyzed into its active metabolite, azilsartan, it is metabolized to two primary metabolites, which are pharmacologically inactive. The major metabolite in plasma is metabolite M-II, which is formed via O-dealkylation mediated by CYP2C9 .

Transport and Distribution

The volume of distribution of Azilsartan Kamedoxomil is approximately 16 L . In rats, a minimal amount of radiolabelled drug crossed the blood-brain barrier . Azilsartan Kamedoxomil crossed the placental barrier in pregnant rats and was distributed to the fetus .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Azilsartan Kamedoxomil involves several steps. One of the key steps includes the reaction of 2-ethoxy-1-{[2’-(5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)biphenyl-4-yl]methyl}-1H-benzimidazole-7-carboxylic acid with (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl chloride in the presence of a base . The reaction is typically carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of Azilsartan Kamedoxomil follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The final product is often obtained through crystallization and purification steps to meet pharmaceutical standards .

化学反应分析

Types of Reactions

Azilsartan Kamedoxomil undergoes various chemical reactions, including hydrolysis, oxidation, and substitution reactions.

Common Reagents and Conditions

Major Products Formed

The major product formed from the hydrolysis of Azilsartan Kamedoxomil is azilsartan, which is the active form of the drug. Oxidation and substitution reactions can lead to the formation of various metabolites and derivatives .

相似化合物的比较

Similar Compounds

  • Losartan
  • Valsartan
  • Irbesartan
  • Candesartan

Uniqueness

Azilsartan Kamedoxomil is unique among ARBs due to its high potency and long-lasting effects. It has been shown to provide superior blood pressure control compared to other ARBs, making it a valuable option for patients with hypertension .

属性

{ "Design of the Synthesis Pathway": "The synthesis pathway of Azilsartan kamedoxomil involves several steps including protection, esterification, deprotection, and coupling reactions.", "Starting Materials": [ "4-tert-butyl-2,6-dimethylphenol", "2-bromo-1-(4-methoxyphenyl)ethanone", "2-(2-aminothiazol-4-yl)-2-[(2-carboxyethyl)phenyl]acetic acid", "4-(chloromethyl)benzoic acid", "N,N-dimethylformamide", "Methanol", "Acetic acid", "Triethylamine", "Hydrochloric acid", "Sodium hydroxide", "Sodium chloride", "Water" ], "Reaction": [ "Protection of 4-tert-butyl-2,6-dimethylphenol using tert-butyldimethylsilyl chloride in the presence of imidazole to form tert-butyldimethylsilyl-4-tert-butyl-2,6-dimethylphenol.", "Esterification of tert-butyldimethylsilyl-4-tert-butyl-2,6-dimethylphenol with 2-bromo-1-(4-methoxyphenyl)ethanone using triethylamine and N,N-dimethylformamide to form tert-butyldimethylsilyl-4-tert-butyl-2,6-dimethyl-1-(4-methoxyphenyl)-2-oxoethyl ketone.", "Deprotection of tert-butyldimethylsilyl-4-tert-butyl-2,6-dimethyl-1-(4-methoxyphenyl)-2-oxoethyl ketone using tetra-n-butylammonium fluoride in tetrahydrofuran to form 4-tert-butyl-2,6-dimethyl-1-(4-methoxyphenyl)-2-oxoethyl ketone.", "Coupling of 4-tert-butyl-2,6-dimethyl-1-(4-methoxyphenyl)-2-oxoethyl ketone with 2-(2-aminothiazol-4-yl)-2-[(2-carboxyethyl)phenyl]acetic acid using N,N-dimethylformamide, triethylamine, and hydrochloric acid to form Azilsartan kamedoxomil.", "Esterification of Azilsartan kamedoxomil with 4-(chloromethyl)benzoic acid using triethylamine and N,N-dimethylformamide to form Azilsartan kamedoxomil intermediate.", "Deprotection of Azilsartan kamedoxomil intermediate using sodium hydroxide and methanol to form Azilsartan kamedoxomil.", "Purification of Azilsartan kamedoxomil using water and sodium chloride." ] }

CAS 编号

863031-24-7

分子式

C30H24KN4O8+

分子量

607.6 g/mol

IUPAC 名称

potassium;(5-methyl-2-oxo-1,3-dioxol-4-yl)methyl 2-ethoxy-3-[[4-[2-(5-oxo-4H-1,2,4-oxadiazol-3-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylate

InChI

InChI=1S/C30H24N4O8.K/c1-3-38-28-31-23-10-6-9-22(27(35)39-16-24-17(2)40-30(37)41-24)25(23)34(28)15-18-11-13-19(14-12-18)20-7-4-5-8-21(20)26-32-29(36)42-33-26;/h4-14H,3,15-16H2,1-2H3,(H,32,33,36);/q;+1

InChI 键

IHWFKDWIUSZLCJ-UHFFFAOYSA-N

手性 SMILES

CCOC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NOC(=N5)[O-])C(=O)OCC6=C(OC(=O)O6)C.[K+]

SMILES

CCOC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NOC(=O)[N-]5)C(=O)OCC6=C(OC(=O)O6)C.[K+]

规范 SMILES

CCOC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NOC(=O)N5)C(=O)OCC6=C(OC(=O)O6)C.[K+]

外观

Solid powder

其他 CAS 编号

863031-24-7

纯度

>98% (or refer to the Certificate of Analysis)

保质期

>2 years if stored properly

溶解度

Soluble in DMSO.

储存

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同义词

TAK-491;  TAK 491;  TAK491;  Azilsartan Medoxomil;  Azilsartan medoxomilpotassium;  Azilsartan kamedoxomil;  Brand name Edarbi.

产品来源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Azilsartan kamedoxomil
Reactant of Route 2
Reactant of Route 2
Azilsartan kamedoxomil
Reactant of Route 3
Reactant of Route 3
Azilsartan kamedoxomil
Reactant of Route 4
Reactant of Route 4
Azilsartan kamedoxomil
Reactant of Route 5
Reactant of Route 5
Azilsartan kamedoxomil
Reactant of Route 6
Reactant of Route 6
Azilsartan kamedoxomil

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。